molecular formula C24H19BrN2O3 B4575535 2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4575535
M. Wt: 463.3 g/mol
InChI Key: MDJATGGTWHTDDY-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Friedländer quinoline synthesis.

    Amidation: The final step involves the formation of the carboxamide linkage by reacting the quinoline derivative with 3,4-dimethoxyaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoline-4-carboxamide
  • 2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
  • 2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is unique due to the presence of both bromine and dimethoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3/c1-29-22-11-10-17(13-23(22)30-2)26-24(28)19-14-21(15-6-5-7-16(25)12-15)27-20-9-4-3-8-18(19)20/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJATGGTWHTDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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